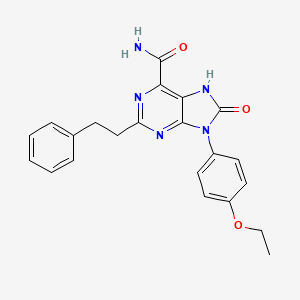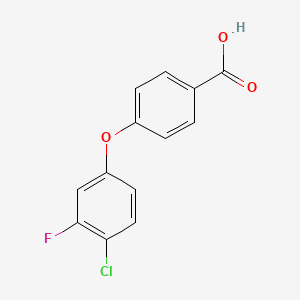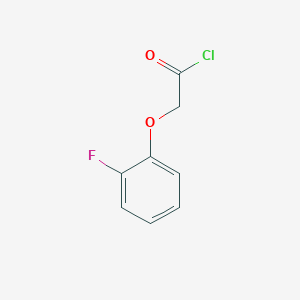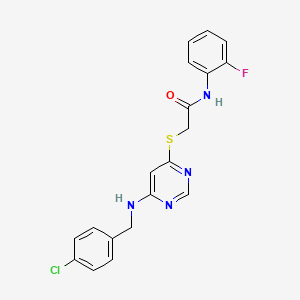
9-(4-エトキシフェニル)-8-オキソ-2-フェネチル-8,9-ジヒドロ-7H-プリン-6-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-ethoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide: is a synthetic organic compound that belongs to the purine class of molecules This compound is characterized by its complex structure, which includes a purine core substituted with various functional groups
科学的研究の応用
Chemistry
In chemistry, 9-(4-ethoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their function and aiding in the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Studies focus on its efficacy, toxicity, and mechanism of action.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals. Its derivatives may serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other high-value products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ethoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions
Purine Core Synthesis: The purine core can be synthesized from commercially available starting materials such as guanine or adenine. These starting materials undergo a series of reactions including nitration, reduction, and cyclization to form the purine skeleton.
Functional Group Introduction: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the purine core in the presence of a base.
Phenethyl Group Addition: The phenethyl group is typically added through a Friedel-Crafts alkylation reaction, using phenethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group under appropriate conditions.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of phenethyl ketone or phenethyl carboxylic acid.
Reduction: Formation of 8-hydroxy-9-(4-ethoxyphenyl)-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide.
Substitution: Various substituted derivatives depending on the electrophile used.
作用機序
The mechanism of action of 9-(4-ethoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.
類似化合物との比較
Similar Compounds
8-oxo-2-phenethyl-7H-purine-6-carboxamide: Lacks the ethoxyphenyl group, which may result in different biological activity.
9-(4-methoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its chemical reactivity and biological properties.
9-(4-ethoxyphenyl)-8-oxo-2-methyl-8,9-dihydro-7H-purine-6-carboxamide: Contains a methyl group instead of a phenethyl group,
特性
IUPAC Name |
9-(4-ethoxyphenyl)-8-oxo-2-(2-phenylethyl)-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-2-30-16-11-9-15(10-12-16)27-21-19(26-22(27)29)18(20(23)28)24-17(25-21)13-8-14-6-4-3-5-7-14/h3-7,9-12H,2,8,13H2,1H3,(H2,23,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIHMUDCERXSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-ethoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2564827.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2564828.png)

![N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide](/img/structure/B2564831.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2564833.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2564835.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2564837.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide](/img/structure/B2564838.png)
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2564840.png)

![1-[(3-Methylbutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2564844.png)

![ethyl 2-[8-(2,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2564846.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenoxyacetamide;hydrochloride](/img/structure/B2564847.png)
